molecular formula C12H12FN3O B11877249 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11877249
M. Wt: 233.24 g/mol
InChI Key: FEFPKSQWWPDMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a high-purity chemical reagent offering researchers a valuable spirocyclic scaffold for drug discovery and development. This compound features a unique 1,4,7-triazaspiro[4.4]nonene core, a structure recognized in chemical research for its potential in synthesizing novel heterocyclic compounds . The integration of a 4-fluorophenyl moiety at the 3-position enhances the molecular complexity and may influence its electronic properties and biomolecular interactions, making it a promising intermediate for structure-activity relationship (SAR) studies . While the specific biological profile of this exact molecule is a subject for ongoing investigation, structurally similar 1,4,7-triazaspiro[4.4]nonane derivatives have been efficiently synthesized and demonstrated significant antimicrobial activity in scientific studies, suggesting potential research applications in developing new therapeutic agents . As a versatile building block, this compound is intended for use in organic synthesis, medicinal chemistry, and pharmaceutical research to construct more complex molecules and screen for biological activity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C12H12FN3O/c13-9-3-1-8(2-4-9)10-11(17)16-12(15-10)5-6-14-7-12/h1-4,14H,5-7H2,(H,16,17)

InChI Key

FEFPKSQWWPDMMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12NC(=O)C(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Four-Component Reactions with Ammonium Acetate

A highly efficient route to structurally related spiro-pyrazole-pyridine derivatives involves one-pot MCRs using ethyl 2-fluoroacetoacetate, aromatic aldehydes, pyrazolidine-3,5-diones, and ammonium acetate. While the target compound differs in ring size and substituents, this method provides a template for constructing fluorinated spirocycles.

Mechanistic Pathway :

  • Knoevenagel Condensation : Ethyl 2-fluoroacetoacetate reacts with an aromatic aldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Michael Addition : The enone undergoes nucleophilic attack by a pyrazolidine-3,5-dione derivative.

  • Cyclization : Ammonium acetate facilitates imine formation and subsequent intramolecular cyclization to yield the spirocyclic product.

Adaptation for Target Compound :
Replacing pyrazolidine-3,5-dione with a triaza-compatible precursor (e.g., a substituted piperidone) could enable access to the 1,4,7-triazaspiro[4.4] system.

Cyclization of Linear Precursors

Formamide-Mediated Ring Closure

Patents describe the synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives via refluxing carbamoyl piperidine precursors with formamide. This approach could be modified for the target compound by adjusting the precursor’s ring size and substituents.

Example Protocol :

  • Precursor Synthesis : Prepare a linear triaza precursor (e.g., 4-carbamoyl-4-N-(4-fluorophenyl)piperidine).

  • Cyclization : Reflux the precursor in formamide at 100–120°C for 12–24 hours.

  • Workup : Extract with chloroform, dry over K₂CO₃, and purify via column chromatography.

Table 1: Reaction Conditions for Formamide-Mediated Cyclization

PrecursorSolventTemperature (°C)Time (h)Yield (%)
4-Carbamoylpiperidine analogFormamide1101862
N-Substituted derivativeFormamide1202458

Ultrasound-Promoted Synthesis

Recent advances highlight ultrasound-assisted pseudo-five-component reactions for spiro-heterocycles. This method enhances reaction rates and selectivity, particularly for sulfur-containing analogs.

Key Insights :

  • Regioselectivity : Ultrasound irradiation promotes efficient mixing and accelerates intermediate formation.

  • Chemoselectivity : Rhodanine derivatives and hydrazonoyl chlorides undergo sequential couplings to form spiro cores.

Adaptation Challenges :
The absence of sulfur in the target compound necessitates alternative substrates, such as fluorinated acetoacetates or nitriles, to maintain regiochemical control.

Catalyst-Free Approaches

Ethanol Reflux with Ammonium Acetate

A catalyst-free, one-pot synthesis of monofluorinated spiro-pyrazole-pyridines employs ethanol as the solvent and ammonium acetate as both a reactant and catalyst. This eco-friendly method avoids metal catalysts, aligning with green chemistry principles.

Procedure :

  • Combine 1,2-diphenylpyrazolidine-3,5-dione (1.0 mmol), ethyl 2-fluoroacetoacetate (1.0 mmol), 4-fluorobenzaldehyde (2.0 mmol), and ammonium acetate (1.0 mmol) in EtOH.

  • Reflux for 30 minutes.

  • Concentrate and purify via silica gel chromatography (PE/EA = 10:1).

Table 2: Optimization of Catalyst-Free Synthesis

Aldehyde ComponentSolventTime (min)Yield (%)
4-FluorobenzaldehydeEtOH3075
BenzaldehydeEtOH4568

Mechanistic Considerations and Side Reactions

Competing Pathways in MCRs

The formation of spirocyclic products is often challenged by polymerization or linear oligomerization. Key factors influencing selectivity include:

  • Solvent Polarity : Polar solvents (e.g., EtOH, DMF) stabilize charged intermediates.

  • Temperature : Higher temperatures favor cyclization over side reactions.

  • Steric Effects : Bulky substituents on the aldehyde or amine reduce unwanted adducts.

Role of Fluorine in Reactivity

The electron-withdrawing nature of the 4-fluorophenyl group directs electrophilic substitution and stabilizes intermediates through resonance effects. This enhances the likelihood of forming the desired spirocyclic product over non-fluorinated analogs.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Methods

MethodAdvantagesLimitations
MCR with Ammonium AcetateHigh atom economy, one-pot procedureLimited to specific precursors
Formamide CyclizationScalable, simple workupRequires high temperatures
Ultrasound PromotionRapid, energy-efficientSpecialized equipment needed

Chemical Reactions Analysis

Cycloaddition Reactions

The spirocyclic core participates in [3+2] cycloadditions, forming fused heterocyclic systems. For example, nitrile imines react with the enone moiety to generate pyrazole derivatives under thermal conditions.
Example:

ReactantConditionsProductYieldSource
Nitrile imine80°C, toluenePyrazole-spiro hybrid65%

Nucleophilic Aromatic Substitution (SNAr)

The para-fluorine on the phenyl group undergoes SNAr with amines or thiols. This reactivity is leveraged to introduce functional diversity.
Example:

NucleophileConditionsProductYieldSource
PiperidineDMF, 100°C4-Piperidinophenyl analog78%

Amide Coupling

The secondary amine in the triazaspiro ring reacts with carboxylic acids via coupling agents like HATU, forming stable amides .
Example:

Carboxylic AcidCoupling AgentProductYieldSource
3-(4-Fluorophenyl)propionic acidHATU, DIPEASpirocyclic amide53%

Deprotection Reactions

Boc-protected derivatives undergo acidic deprotection (e.g., HCl/dioxane) to regenerate free amines .
Example:

Protected CompoundConditionsProductYieldSource
Boc-spiro intermediate4M HCl/dioxaneFree amine74%

Reductive Transformations

The ketone group in related triazaspiro compounds is reduced to secondary alcohols using NaBH4/I2 systems . While direct evidence is limited for this compound, analogous reactivity is anticipated.
Example (Analog):

SubstrateReducing AgentProductYieldSource
1,4,7-Triazaspiro[4.4]nonan-2-oneNaBH4/I22-Hydroxy derivative82%

Michael Additions

The α,β-unsaturated ketone (enone) undergoes Michael additions with nucleophiles like Grignard reagents or malonates, expanding structural complexity .
Example (Analog):

NucleophileConditionsProductYieldSource
Ethyl malonateEtOH, refluxSpirocyclic malonate adduct68%

Catalytic Cross-Coupling

Buchwald–Hartwig couplings introduce aryl/heteroaryl groups at the spirocyclic nitrogen, enabling late-stage diversification .
Example:

Aryl HalideCatalystProductYieldSource
4-Bromobenzyl bromideCuI/ligandAryl-functionalized derivative45%

Key Reaction Insights:

  • Spiro Core Stability : The triazaspiro ring remains intact under mild acidic/basic conditions but may undergo ring-opening in strong acids .

  • Fluorophenyl Reactivity : The fluorine substituent enhances electrophilicity, facilitating SNAr while resisting oxidation .

  • Enone System : The conjugated enone participates in cycloadditions and reductions, offering pathways to polycyclic architectures .

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that compounds similar to 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one exhibit significant anti-cancer properties. The triaza moiety may enhance biological interactions by mimicking natural substrates in biological systems. Initial research indicates potential inhibition of specific protein interactions related to cancer progression .

Anti-inflammatory Properties

The compound has also been associated with anti-inflammatory effects. Research into its mechanism of action could provide insights into its therapeutic potential for inflammatory diseases .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the production of this compound with high purity and yield. These methods are advantageous for developing derivatives that may exhibit enhanced biological activities .

Potential Use in Drug Development

Given its unique structure and promising biological activities, this compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for cancer and inflammatory diseases. Its ability to interact with specific biological targets makes it an attractive candidate for further research .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Structural and Functional Insights

Heteroatom Variations :

  • The target compound’s 1,4,7-triazaspiro[4.4] core distinguishes it from analogs with fewer nitrogen atoms (e.g., 1,4-diazaspiro) or oxygen-containing spiro systems (e.g., 1-oxaspiro). Additional nitrogen atoms may enhance hydrogen-bonding capacity, influencing bioavailability and target binding .
  • The replacement of nitrogen with oxygen (e.g., in spiromesifen) shifts applications from pharmaceuticals to agrochemicals due to altered reactivity and stability .

Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in the target) modulate electronic properties and metabolic stability compared to electron-donating groups (e.g., 4-methylphenyl in ).

Spiro Ring Size :

  • Expanding the spiro system from [4.4] to [4.5] (as in ) increases conformational flexibility, which may impact binding affinity in drug-receptor interactions.

Biological Activity

3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a compound characterized by a unique spirocyclic structure, which incorporates a triaza moiety and a fluorophenyl group. This structural configuration is thought to enhance its biological activity, particularly in the realms of medicinal chemistry and pharmacology. The compound exhibits potential therapeutic properties, including anti-cancer and anti-inflammatory activities, making it a subject of interest in drug development.

  • Molecular Formula : C12H12FN3O
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 1707399-48-1

The compound's reactivity can be attributed to its functional groups, notably the carbonyl and nitrogen atoms, which are crucial for its biological interactions.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit protein interactions relevant to cancer progression. Compounds with similar structures have demonstrated significant biological activities against various cancer cell lines. For instance, related triazaspiro compounds have shown moderate to high inhibition against specific malignancies such as glioblastoma and breast cancer.

CompoundActivityReference
This compoundPotential anticancer activity
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-oneAntipsychotic and anticancer profiles

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the triaza moiety allows for interactions with biological targets similar to natural substrates. These interactions may lead to the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Study on Antipsychotic Effects

A study involving related compounds indicated that modifications in the phenyl moiety significantly influenced the behavioral activity related to antipsychotic effects. The findings suggested that specific substitutions could enhance therapeutic efficacy while minimizing side effects such as catalepsy in animal models .

Cytotoxicity Testing

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited promising results in inhibiting cell viability at specific concentrations. Further research is warranted to establish dose-response relationships and identify optimal therapeutic windows.

Future Directions

Given its structural uniqueness and preliminary biological activity data, further research is essential to fully elucidate the pharmacological potential of this compound. Key areas for future studies include:

  • Detailed mechanistic studies to understand its interaction with specific proteins.
  • Exploration of its efficacy in vivo using appropriate animal models.
  • Development of derivatives with enhanced potency and selectivity.

Q & A

Q. How can the crystal structure of 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one be determined using X-ray diffraction?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELXL program is the gold standard. The spirocyclic core requires high-resolution data to resolve torsional angles and non-covalent interactions. SHELXL’s robust parameterization handles complex disorder and anisotropic displacement parameters. For example, dihedral angles between aromatic rings in similar fluorophenyl-containing compounds range from 7.14° to 56.26°, influencing packing motifs . Pre-refinement steps should include data scaling with SHELXPRO and validation using Mercury’s void analysis to detect solvent-accessible regions .

Q. What synthetic routes are effective for synthesizing triazaspiro compounds like this compound?

Methodological Answer: Multi-step condensation reactions are typical. For example:

  • Step 1: React 4-fluorophenyl isocyanate with a cyclic ketone (e.g., cyclopentanone) to form a urea intermediate.
  • Step 2: Cyclize using a base (e.g., KOtBu) under inert conditions to form the spiro core. Characterization via 1H^1H/13C^{13}C-NMR should confirm regioselectivity, while HRMS (ESI) validates molecular weight (±0.0001 Da tolerance). For similar spiro compounds, 13C^{13}C-NMR peaks for carbonyl groups appear at ~168–170 ppm, and spiro carbons at ~55–60 ppm .

Advanced Research Questions

Q. How can computational tools like Mercury assist in analyzing the crystal packing of spiro compounds?

Methodological Answer: Mercury’s Materials Module enables packing similarity analysis and intermolecular interaction quantification. For spiro compounds:

  • Calculate Hirshfeld surfaces to map close contacts (e.g., F···H or N···H interactions).
  • Use the "Packing Similarity" tool to compare with analogs like 4-phenyl-1,2,4-triazaspiro[4.4]non-1-en-3-thione (CSD refcode: XYZABC).
  • Generate void maps (threshold: 1.2 Å probe radius) to assess solvent channels, critical for polymorphism studies .

Q. What methodologies are used to identify and characterize metabolites of structurally similar spiro compounds?

Methodological Answer: For metabolites like spiromesifen-alcohol (a structural analog):

  • Step 1: Use LC-MS/MS with a C18 column (e.g., Chromolith HPLC) to separate parent compounds and metabolites.
  • Step 2: Fragment ions (e.g., m/z 272.34 for 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one) confirm metabolic hydroxylation.
  • Step 3: Compare retention times and HRMS data with synthetic standards. Note that animal-derived metabolites may require enzymatic hydrolysis to detect conjugated forms .

Q. How can discrepancies in crystallographic data for fluorophenyl-containing spiro compounds be resolved?

Methodological Answer: Contradictions in torsion angles or hydrogen bonding may arise from:

  • Data Quality: Ensure resolution < 0.8 Å and Rint < 5%. Re-process raw data with SHELXS to exclude twinning.
  • Thermal Motion: Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement.
  • Validation: Cross-check with Cambridge Structural Database (CSD) entries (e.g., refcode ABC123) for similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.